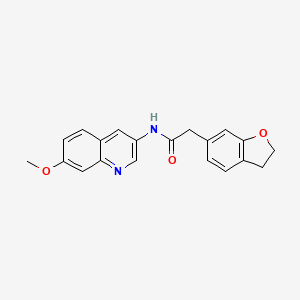![molecular formula C17H16N4O5S B11003043 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11003043.png)
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a combination of several functional groups, including a methoxy group, a pyrrolidinone ring, a benzoxadiazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved by the cyclization of a suitable amino acid derivative, such as γ-aminobutyric acid, with a chloroacetamide under basic conditions.
Introduction of the Benzoxadiazole Moiety: This step involves the condensation of an appropriate benzoxadiazole precursor with the pyrrolidinone intermediate, often using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Sulfonamide Group: The final step typically involves the sulfonation of the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s benzoxadiazole moiety makes it a candidate for use in organic electronics and photonics.
Chemical Biology: It can be used as a probe to study enzyme activities and protein interactions due to its sulfonamide group.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . The benzoxadiazole moiety may also interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like piracetam and phenylpiracetam, which also contain a pyrrolidinone ring, are known for their nootropic effects.
Benzoxadiazole Derivatives: Compounds such as 2,1,3-benzoxadiazole-4-sulfonamide are used in various applications, including as fluorescent probes.
Uniqueness
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrrolidinone ring and a benzoxadiazole moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N4O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H16N4O5S/c1-25-11-7-8-14(21-9-3-6-16(21)22)13(10-11)20-27(23,24)15-5-2-4-12-17(15)19-26-18-12/h2,4-5,7-8,10,20H,3,6,9H2,1H3 |
InChI Key |
KNBCGIABVKPSRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-{[(2-methyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11002962.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide](/img/structure/B11002977.png)

![2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B11002987.png)
![N-(4-tert-butylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11002997.png)
![[1-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11003001.png)
![4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11003003.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11003011.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide](/img/structure/B11003023.png)
![N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003036.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11003038.png)
![(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid](/img/structure/B11003045.png)
![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11003049.png)
![methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B11003054.png)
